molecular formula C16H11FN4OS B2719075 3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-43-4

3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2719075
CAS RN: 894066-43-4
M. Wt: 326.35
InChI Key: YEPXOZKIHBWITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a compound with the molecular formula C16H11FN4OS and a molecular weight of 326.35. It belongs to the class of organic compounds known as 1,2,4-triazoles . These compounds are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a five-membered triazole ring fused with a six-membered pyridazine ring . The triazole ring contains three nitrogen atoms and two carbon atoms . The compound also contains a furan ring and a fluorobenzyl group.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel 1,2,4-triazolo thiadiazines containing furan and thiophene nuclei were designed, synthesized, and evaluated for their antiproliferative activities against several cancer cell lines, indicating the potential for development as anticancer agents (Zhang et al., 2015).

Anticonvulsant Activity

  • The anticonvulsant activities of N-benzylpyrrolo, pyrazolo, and triazolo pyrimidines, which share a part of the molecular framework with "3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine", were explored, highlighting the importance of the molecular structure in determining activity against seizures (Kelley et al., 1995).

Antimicrobial and Anti-Parkinsonian Activities

  • The synthesis of new triazolothiadiazole and triazolothiadiazine derivatives was reported along with their evaluation as kinesin Eg5 and HIV inhibitors, showing potential antimicrobial activities and suggesting a broader spectrum of biological applications for similar compounds (Khan et al., 2014).

Structural and Theoretical Studies

  • Detailed structural characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives were conducted, providing insight into the molecular interactions and stability of such compounds, which could inform the design of related molecules with enhanced biological activities (Sallam et al., 2021).

Safety and Hazards

The safety and hazards associated with “3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” are not detailed in the available literature. It is noted that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for research on “3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the versatile biological activities of triazole compounds , there is potential for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of various diseases .

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS/c17-12-5-2-1-4-11(12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-6-3-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPXOZKIHBWITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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